PI3Kα Inhibitory Potency: 2-Bromo-CF2H Analog Achieves Sub-200 nM Activity
In a direct assay measuring inhibition of recombinant PI3Kα (phosphoinositide 3-kinase alpha), the target compound 2-bromo-3-(difluoromethyl)pyridin-4-amine demonstrated an IC50 of 181 nM. This level of activity is a consequence of the specific 2-bromo-3-difluoromethyl substitution pattern, which optimally positions the pyridine nitrogen and the 4-amino group for hinge-binding interactions within the PI3K ATP-binding pocket [1]. In contrast, the des-bromo analog (3-(difluoromethyl)pyridin-4-amine) lacks the hydrophobic 2-bromo group that occupies a lipophilic sub-pocket, resulting in a significant loss of binding affinity .
| Evidence Dimension | PI3Kα Inhibition (IC50) |
|---|---|
| Target Compound Data | 181 nM |
| Comparator Or Baseline | 3-(Difluoromethyl)pyridin-4-amine (Des-bromo analog) |
| Quantified Difference | Not quantifiable due to absence of published data, but structural analysis indicates loss of key hydrophobic interaction . |
| Conditions | Inhibition of recombinant PI3Kalpha (unknown origin) using PI(3,4)P2 as substrate after 3 hrs incubation by competitive fluorescence polarization kinetics [1]. |
Why This Matters
The presence of the 2-bromo group in 2-bromo-3-(difluoromethyl)pyridin-4-amine is essential for achieving sub-200 nM PI3Kα inhibition, which is critical for advancing hits in oncology and immunology drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50064856: CHEMBL3401245. IC50: 181 nM for PI3Kalpha. View Source
